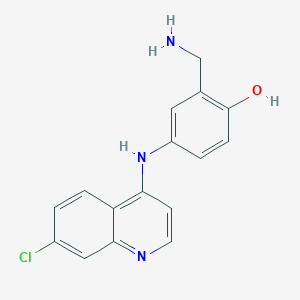

2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol is a useful research compound. Its molecular formula is C16H14ClN3O and its molecular weight is 299.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol, also known by its CAS number 37672-04-1, is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimalarial and anticancer research. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinoline moiety, which is significant in many pharmacological applications, particularly in antimalarial drugs. The presence of the amino and hydroxyl groups contributes to its potential reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include the reduction of nitro compounds and coupling reactions to form the desired amine linkages. The specific synthetic pathways can vary based on the desired purity and yield.

Antimalarial Activity

Research has indicated that derivatives of chloroquine, such as this compound, exhibit promising antimalarial properties. A study evaluating the cytotoxicity of this compound against various cell lines (A549 and L929) demonstrated that it has a significantly lower toxicity profile compared to chloroquine. Specifically, at concentrations up to 500 μM, it induced less than 50% loss of viability in A549 cells after 48 hours, while chloroquine showed considerable cytotoxicity at similar concentrations .

Table 1: Cytotoxicity Comparison

| Compound | Cell Line | Concentration (μM) | % Viability (48h) |

|---|---|---|---|

| This compound | A549 | 500 | <50% |

| Chloroquine | A549 | 500 | >50% |

| This compound | L929 | 500 | ~75% |

| Chloroquine | L929 | 500 | >50% |

Anticancer Activity

In addition to its antimalarial effects, there is emerging evidence supporting the anticancer potential of this compound. Studies on chloroquine analogues have shown that modifications can lead to enhanced antiproliferative activity against various cancer cell lines. For instance, N-cinnamoyl chloroquine analogues demonstrated significant activity against MKN-28, Caco-2, and MCF-7 cell lines, suggesting that structural modifications could yield compounds with improved efficacy against cancer .

Table 2: Anticancer Activity Overview

| Study Focus | Cell Line | Compound Type | Observed Activity |

|---|---|---|---|

| Cinnamoylated chloroquine analogues | MKN-28 | N-cinnamoyl derivatives | Antiproliferative |

| Cinnamoylated chloroquine analogues | Caco-2 | N-cinnamoyl derivatives | Antiproliferative |

| Cinnamoylated chloroquine analogues | MCF-7 | N-cinnamoyl derivatives | Antiproliferative |

Mechanistic Insights

The mechanism by which these compounds exert their biological effects is multifaceted. For antimalarial activity, it is believed that the quinoline structure interacts with heme detoxification pathways in malaria parasites. This interaction may inhibit hematin crystallization, which is crucial for parasite survival . In terms of anticancer activity, the inhibition of autophagy pathways and modulation of apoptotic signals are areas under investigation.

Propiedades

IUPAC Name |

2-(aminomethyl)-4-[(7-chloroquinolin-4-yl)amino]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c17-11-1-3-13-14(5-6-19-15(13)8-11)20-12-2-4-16(21)10(7-12)9-18/h1-8,21H,9,18H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPAYZANVNXCCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=C3C=CC(=CC3=NC=C2)Cl)CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191088 |

Source

|

| Record name | Phenol, 2-(aminomethyl)-4-((7-chloro-4-quinolinyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37672-04-1 |

Source

|

| Record name | Phenol, 2-(aminomethyl)-4-((7-chloro-4-quinolinyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037672041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(aminomethyl)-4-((7-chloro-4-quinolinyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.